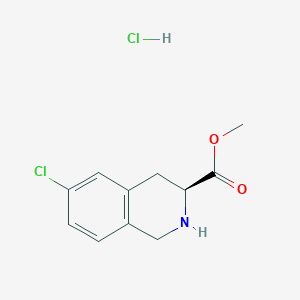
(S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, also known as 6-chloro-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid methyl ester hydrochloride, is an organic compound used in scientific research and laboratory experiments. It is a white powder that is soluble in water, ethanol, and methanol. This compound is used in a variety of scientific research applications, such as biochemical and physiological studies, and is also used in drug synthesis.
Aplicaciones Científicas De Investigación
(S)-Methyl (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is used in a variety of scientific research applications. It is used in biochemical and physiological studies, such as the study of enzyme kinetics and the study of drug metabolism. It is also used in drug synthesis, as a starting material for the synthesis of a variety of drugs. Additionally, it is used in the synthesis of other compounds, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of (S)-methyl (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is not well understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450 2C19, which is involved in the metabolism of a variety of drugs. Additionally, it is believed to interact with other enzymes, such as cytochrome P450 3A4, which is involved in the metabolism of a variety of drugs.
Biochemical and Physiological Effects
(S)-Methyl (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450 2C19, which is involved in the metabolism of a variety of drugs. Additionally, it has been shown to inhibit the enzyme cytochrome P450 3A4, which is involved in the metabolism of a variety of drugs. It has also been shown to inhibit the enzyme tyrosine hydroxylase, which is involved in the synthesis of catecholamines. Additionally, it has been shown to reduce the levels of lipids in the blood, as well as to reduce the levels of cholesterol in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (S)-methyl (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride in laboratory experiments include its solubility in water, ethanol, and methanol, as well as its low cost. Additionally, it is a relatively stable compound and it is relatively easy to synthesize.
The limitations of using (S)-methyl (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride in laboratory experiments include the fact that it is not well understood and its mechanism of action is not well understood. Additionally, it has been shown to have toxic effects in some cases and it is not suitable for use in humans.
Direcciones Futuras
For research on (S)-methyl (S)-Methyl (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride include further research into its mechanism of action, its toxicity, and its potential uses in drug synthesis. Additionally, further research into its potential uses in biochemical and physiological studies is needed. Additionally, further research into its potential uses in the synthesis of dyes and pigments is needed. Finally, further research into its potential uses in the synthesis of other organic compounds is needed.
Métodos De Síntesis
The synthesis of (S)-methyl (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves a condensation reaction between (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride,3,4-tetrahydroisoquinoline-3-carboxylic acid and methyl iodide. This reaction is carried out in a solution of dimethylformamide (DMF) and potassium carbonate. The reaction mixture is heated to a temperature of 110°C for two hours and is then cooled to room temperature. The reaction product is then purified by recrystallization in ethanol and water.
Propiedades
IUPAC Name |
methyl (3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXWQAXABUHDOO-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=CC(=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(CN1)C=CC(=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)
![(R)-(-)-1-[(R)-2-(2'-Di-Ph-phosphino-Ph)ferrocenyl]ethyldi(bis-3,5-trifluoromethyl-Ph)phosphine; 97%](/img/structure/B6338440.png)
![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98%](/img/structure/B6338442.png)
![(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine, 97%](/img/structure/B6338443.png)




amine](/img/structure/B6338476.png)
amine](/img/structure/B6338478.png)
![Butyl[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B6338490.png)
![Propyl[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B6338497.png)

